

Physicochemical Properties of (S)-(-)-Itraconazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Itraconazole, (S)-(-)-*

Cat. No.: *B13580542*

[Get Quote](#)

Abstract

Itraconazole is a broad-spectrum triazole antifungal agent, recognized for its efficacy against a wide range of fungal infections. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low aqueous solubility.^{[1][2][3]} Its clinical formulation is a 1:1:1:1 racemic mixture of four stereoisomers.^{[4][5]} Beyond its primary antifungal activity, which stems from the inhibition of fungal ergosterol synthesis, Itraconazole has garnered significant interest in oncology for its ability to inhibit the Hedgehog signaling pathway and angiogenesis.^{[4][6]} This guide provides a comprehensive overview of the core physicochemical properties of Itraconazole, intended for researchers, scientists, and professionals in drug development. It details its chemical and physical characteristics, solubility profile, and solid-state properties, supplemented with experimental protocols and diagrams of its key signaling pathways.

Chemical and Physical Properties

Itraconazole is a synthetic triazole derivative with a complex molecular structure containing three chiral centers.^[4] It is a white, crystalline powder.^[7] The fundamental identifying and physicochemical characteristics are summarized in the tables below.

Table 1: General Properties of Itraconazole

Property	Value	Reference
IUPAC Name	(\pm)-1-[(RS)-sec-butyl]-4-[p-[4-[p-[[2R,4S]-rel-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]- Δ^2 -1,2,4-triazolin-5-one	[4]
CAS Number	84625-61-6	[4] [8]
Molecular Formula	C ₃₅ H ₃₈ Cl ₂ N ₈ O ₄	[4] [9]
Molecular Weight	705.64 g/mol	[4]
Appearance	White, crystalline powder	[7]

Table 2: Key Physicochemical Parameters of Itraconazole

Parameter	Value	Conditions	Reference
Melting Point	165 - 169 °C	[4] [7] [8] [10]	
pKa	3.7	[8] [9] [11]	
LogP (n-octanol/water)	5.66	pH 8.1	[9] [10]

Solubility Profile

Itraconazole's very low aqueous solubility is a critical factor in its formulation and bioavailability. It is a weakly basic compound (pKa = 3.7) and, consequently, its solubility is highly pH-dependent, increasing in acidic environments.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 3: Aqueous Solubility of Itraconazole

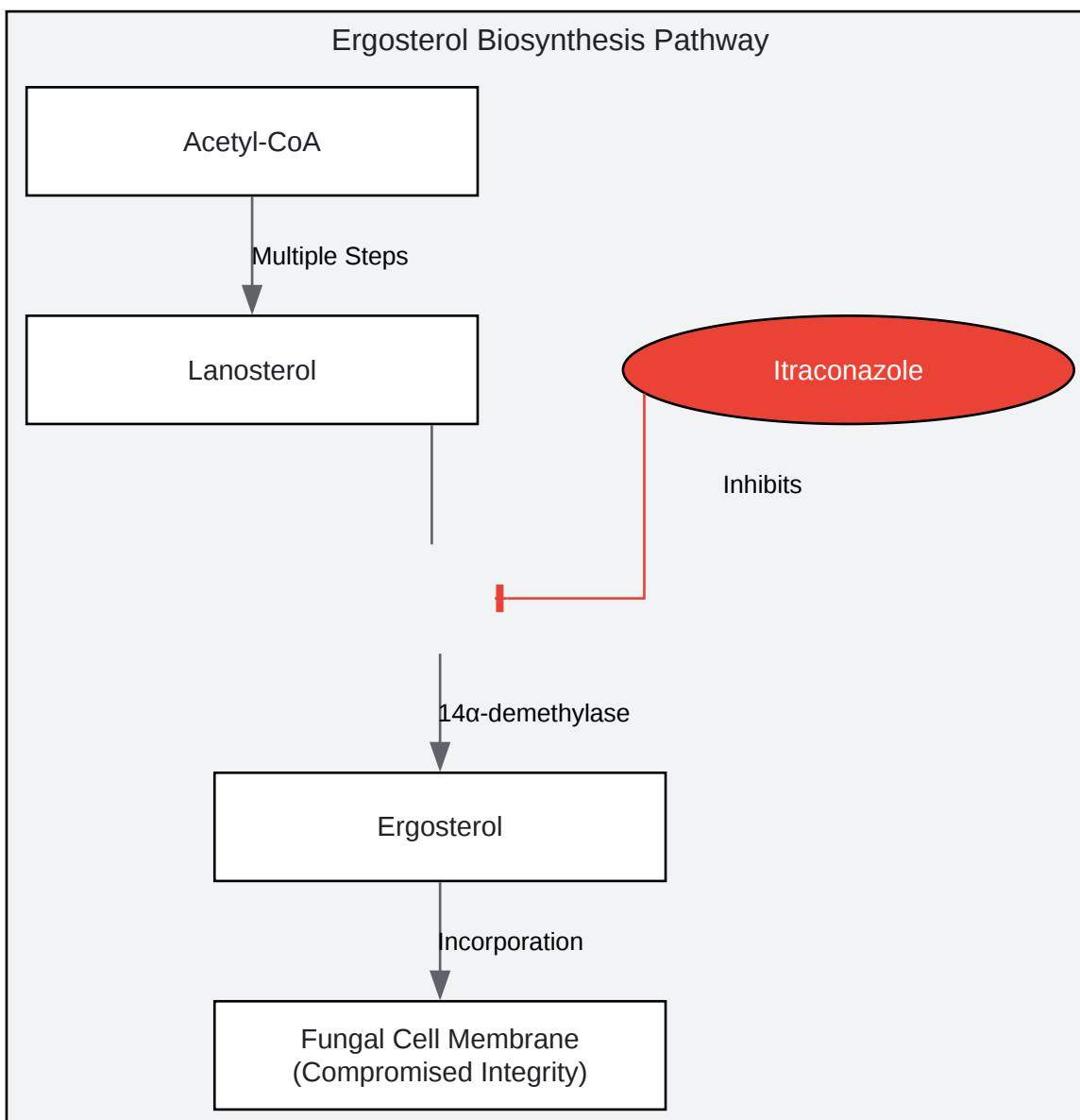
pH / Condition	Solubility	Temperature	Reference
pH 1.0	~4 µg/mL	Not specified	[13]
pH 1.6	7.8 ± 0.4 × 10 ⁻⁶ mol/L	20 °C	[4]
Neutral pH	~1 ng/mL	Not specified	[14]
Deionized Water	< 1 ng/L	Not specified	[13]

The solubility of Itraconazole has been evaluated in various organic solvents, showing a general trend of increased solubility in non-polar solvents and with rising temperatures.[15][16] It is reported to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide.[17]

Table 4: Solubility of Itraconazole in Organic Solvents

Solvent	Qualitative Solubility Trend	Reference
1,4-Dioxane	Highest	[16]
Benzene	High	[16]
Toluene	High	[16]
Ethyl Acetate	High	[16]
Octanol	Moderate-High	[16]
n-Butanol	Moderate	[16]
Isopropyl Alcohol	Moderate	[16]
Ethanol	Low-Moderate	[16]
1,4-Butanediol	Low	[16]
Methanol	Low	[16]
Acetonitrile	Low	[16]
Dimethyl Sulphoxide (DMSO)	Low	[16]
Water	Lowest	[16]

Solid-State Characterization

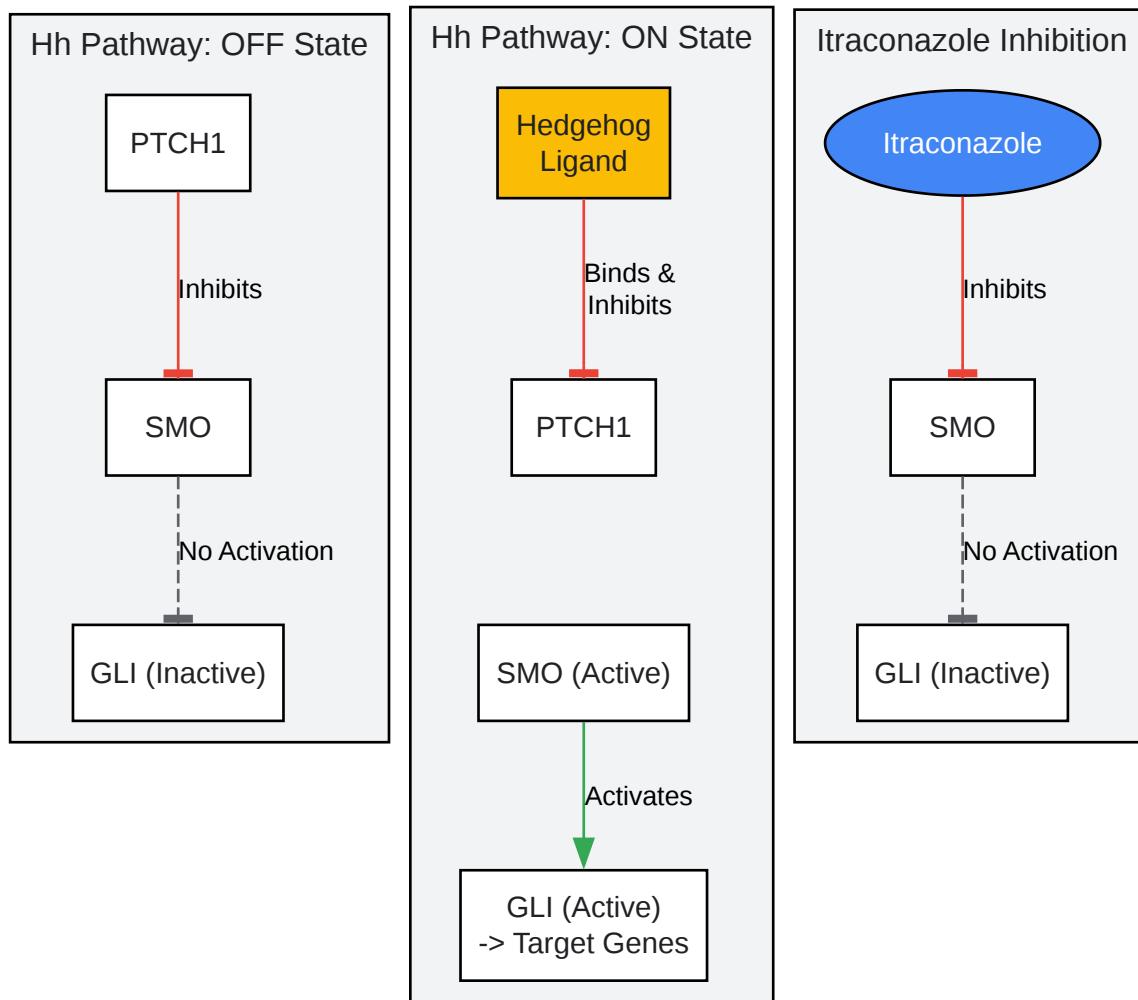

The solid-state properties of Itraconazole are crucial for its stability, dissolution, and manufacturability. The drug exists as a crystalline solid, and its clinical form is a racemic mixture of four distinct stereoisomers.^{[4][5]} The crystalline nature of Itraconazole has been confirmed through techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).^{[18][19]} DSC analysis shows a sharp endothermic peak corresponding to its melting point at approximately 167 °C, which is characteristic of a crystalline substance.^[18] PXRD patterns exhibit sharp peaks, further confirming its crystalline structure.^{[18][20]}

Mechanism of Action and Associated Signaling Pathways

Itraconazole exhibits distinct mechanisms of action for its antifungal and anticancer activities.

Antifungal Mechanism of Action

The primary antifungal effect of Itraconazole is the disruption of the fungal cell membrane. It specifically inhibits lanosterol 14 α -demethylase, a fungal cytochrome P450 enzyme.^{[4][21]} This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.^[22] The inhibition of this pathway leads to a compromised cell membrane structure and function, ultimately inhibiting fungal growth.^[22]


[Click to download full resolution via product page](#)

Antifungal mechanism of Itraconazole.

Hedgehog Signaling Pathway Inhibition

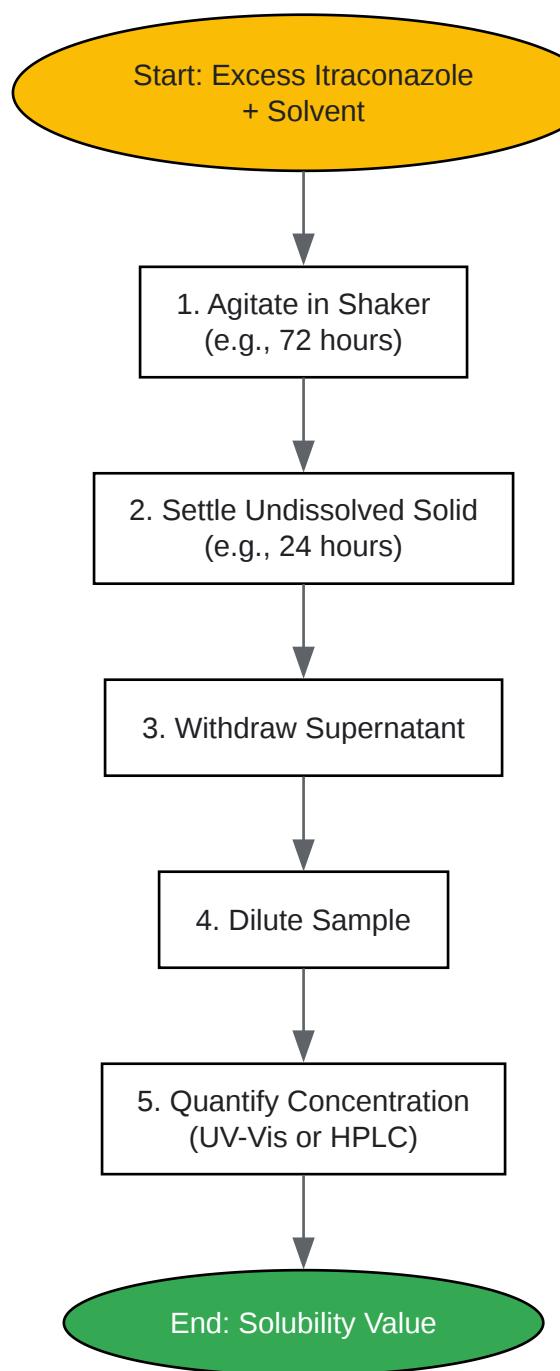
Separate from its antifungal action, Itraconazole is a potent antagonist of the Hedgehog (Hh) signaling pathway, a pathway implicated in some forms of cancer.^[6] In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits the activity of Smoothened (Smo). When Hh binds to Ptch, this inhibition is relieved, allowing Smo to activate Gli transcription factors.^[6]

Itraconazole acts on Smo, preventing its ciliary accumulation and subsequent pathway activation, through a mechanism distinct from other known Smo antagonists.[6]

[Click to download full resolution via product page](#)

Hedgehog signaling pathway and Itraconazole's point of inhibition.

Experimental Methodologies


Standardized protocols are essential for the accurate determination of physicochemical properties. Below are methodologies commonly employed for Itraconazole.

Solubility Determination (Shake-Flask Method)

The shake-flask method, based on the principles described by Higuchi and Connors, is a standard approach for determining equilibrium solubility.[23]

Protocol:

- Add an excess amount of Itraconazole powder to a known volume of the desired solvent (e.g., buffer of specific pH, organic solvent) in a sealed, stoppered flask.
- Place the flasks in a constant-temperature incubator shaker (e.g., at 25 °C or 37 °C).
- Agitate the samples at a constant speed (e.g., 100 rpm) for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[23]
- After equilibration, cease agitation and allow the flasks to stand undisturbed (e.g., for 24 hours) for the undissolved solid to settle.[23]
- Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.
- Filter the sample if necessary (e.g., using a 0.45 µm filter).
- Dilute the filtrate with a suitable solvent (e.g., methanol) to a concentration within the analytical range.[16]
- Quantify the concentration of dissolved Itraconazole using a validated analytical method, such as UV-Vis spectrophotometry (at $\lambda_{\text{max}} \approx 255-263$ nm) or HPLC.[16][24]

[Click to download full resolution via product page](#)

Workflow for the shake-flask solubility determination method.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline structure of a solid material.

Protocol:

- Gently pack the Itraconazole powder sample into a sample holder.
- Place the holder into the diffractometer.
- Expose the sample to monochromatic X-ray radiation, typically Cu-K α radiation ($\lambda \approx 1.54 \text{ \AA}$).
[\[25\]](#)
- Scan the sample over a defined range of 2 θ angles, for instance, from 4° to 50°.
[\[26\]](#)
- Set the scan rate to a constant speed, such as 2° per minute.
[\[26\]](#)
- The detector records the intensity of the diffracted X-rays at each angle.
- The resulting diffractogram (a plot of intensity vs. 2 θ) provides a unique fingerprint of the crystalline solid.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for separating and quantifying Itraconazole in solution, often used in solubility and formulation studies.

Protocol Example:

- System: Agilent 1200 series or equivalent.
[\[24\]](#)
- Column: C18 reverse-phase column (e.g., HiQSil C18-HS, 250 × 4.6 mm, 5 μm).
[\[24\]](#)
- Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v).
[\[24\]](#)
- Flow Rate: 1.0 mL/min.
[\[24\]](#)
- Detection: UV detector set at a wavelength of 263 nm.
[\[24\]](#)
- Procedure:
 - Prepare a standard stock solution of Itraconazole in a suitable solvent like methanol.
[\[24\]](#)

- Create a series of calibration standards by diluting the stock solution with the mobile phase.
- Inject a fixed volume of the prepared standards and experimental samples into the HPLC system.
- The retention time for Itraconazole is recorded (e.g., ~7.75 minutes under the specified conditions).[24]
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of Itraconazole in the experimental samples by interpolating their peak areas from the calibration curve.

Conclusion

The physicochemical properties of Itraconazole, particularly its weak basicity, high lipophilicity, and poor aqueous solubility, are defining characteristics that govern its behavior in biological systems and present significant challenges for formulation. A thorough understanding of these properties, from its solid-state structure to its pH-dependent solubility, is fundamental for the development of effective drug delivery systems that can enhance its bioavailability.

Furthermore, the elucidation of its dual mechanisms of action against both fungal pathogens and cancer-related signaling pathways underscores its versatility and highlights the continued importance of its study for both infectious disease and oncology researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]
- 3. iajpr.com [iajpr.com]
- 4. Itraconazole - Wikipedia [en.wikipedia.org]
- 5. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Itraconazole | 84625-61-6 [chemicalbook.com]
- 9. Itraconazole [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. jetir.org [jetir.org]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mmcop.edu.in [mmcop.edu.in]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. issrns.pl [issrns.pl]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
- 22. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 23. tandfonline.com [tandfonline.com]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. The Influence of Ionizing Radiation on Itraconazole in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physicochemical Properties of (S)-(-)-Itraconazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13580542#physicochemical-properties-of-s-itraconazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com